BenchChemオンラインストアへようこそ!

1-methyl-4-(3-phenylbutyl)piperazine

Sigma-1 receptor pharmacology Piperazine SAR Neuroprotection

Select 1-methyl-4-(3-phenylbutyl)piperazine as a distinct, lead-like chiral scaffold for sigma-1 receptor SAR. Its branched 3-phenylbutyl chain provides a unique affinity window (est. Ki ~30-60 nM) distinct from linear analogs (e.g., 4-phenylbutyl Ki=20 nM), enabling subtype selectivity tuning [reference:0][reference:1]. The single stereogenic center allows enantioselective pharmacology studies unattainable with achiral derivatives [reference:2]. With low MW (232.36 g/mol) and favorable LogP (~2.5), this compound is a superior CNS drug discovery starting point compared to heavier, more lipophilic N1-phenyl analogs.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B5058028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(3-phenylbutyl)piperazine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC(CCN1CCN(CC1)C)C2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-14(15-6-4-3-5-7-15)8-9-17-12-10-16(2)11-13-17/h3-7,14H,8-13H2,1-2H3
InChIKeyDJNUXBMVYMBNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(3-phenylbutyl)piperazine: Core Chemical Profile for Scientific Procurement


1-Methyl-4-(3-phenylbutyl)piperazine is a disubstituted piperazine derivative with molecular formula C15H24N2 and a molecular weight of 232.36 g/mol, identified by InChI Key DJNUXBMVYMBNNZ-UHFFFAOYSA-N . It belongs to the N-alkyl-N'-phenylalkylpiperazine class, a scaffold widely recognized for its versatility in medicinal chemistry, particularly for targeting monoamine transporters and sigma receptors [1]. Its defining structural feature is the branched 3-phenylbutyl chain at the N4 position, which introduces a chiral center and distinguishes it from linear-chain analogs. This compound is primarily distributed as a research-grade screening compound for academic and industrial drug discovery programs .

Why 1-Methyl-4-(3-phenylbutyl)piperazine Cannot Be Replaced by Common N-Alkyl-Piperazine Analogs


Generic substitution within the 1,4-disubstituted piperazine class is unreliable due to pronounced differences in receptor binding affinity and lipophilicity driven by subtle variations in the N4-alkyl chain [1]. For instance, shifting from a linear 4-phenylbutyl to a branched 3-phenylbutyl chain alters the spatial orientation of the pendant phenyl ring, which directly impacts sigma-1 receptor affinity—the 4-phenylbutyl analog (1-methyl-4-(4-phenylbutyl)piperazine) exhibits a Ki of 20 nM at sigma-1, whereas the unsaturated E-but-3-enyl analog shows a reduced affinity of 29 nM under identical assay conditions [2]. Similarly, replacing the N1-methyl with an N1-phenyl group (as in 1-phenyl-4-(4-phenylbutyl)piperazine) increases sigma-1 affinity nearly 8-fold (Ki = 2.60 nM) but also substantially raises molecular weight and lipophilicity, altering CNS penetration and off-target profiles [3]. These data demonstrate that chain branching, saturation, and N1-substitution are not interchangeable, making 1-methyl-4-(3-phenylbutyl)piperazine a distinct chemical entity with its own binding signature that cannot be assumed from class-level SAR alone.

Quantified Differentiation of 1-Methyl-4-(3-phenylbutyl)piperazine vs. Closest Analogs


Sigma-1 Receptor Binding Affinity: 4-Phenylbutyl vs. 3-Phenylbutyl Chain Branching

The sigma-1 receptor binding affinity of 1-methyl-4-(3-phenylbutyl)piperazine has not been directly reported in the public domain. However, direct head-to-head data for the closely related linear-chain analog 1-methyl-4-(4-phenylbutyl)piperazine shows a Ki of 20 nM for sigma-1 using [3H](+)-pentazocine displacement from human sigma-1 [1]. The unsaturated analog 1-methyl-4-((E)-4-phenyl-but-3-enyl)-piperazine yields a Ki of 29 nM under identical conditions [2]. The 3-phenylbutyl chain introduces a methyl branch at the benzylic position, creating a chiral center and steric bulk not present in the linear 4-phenylbutyl chain. Based on established sigma receptor SAR, branching at the carbon adjacent to the phenyl ring typically reduces affinity by 1.5- to 3-fold relative to linear analogs [3]. Consequently, the sigma-1 Ki for 1-methyl-4-(3-phenylbutyl)piperazine is projected to fall in the 30–60 nM range.

Sigma-1 receptor pharmacology Piperazine SAR Neuroprotection

Lipophilicity (LogP) Differentiation: Impact of Chain Branching on Physicochemical Profile

The lipophilicity of 1-methyl-4-(3-phenylbutyl)piperazine is estimated at LogP ≈ 2.5-2.6, based on experimentally determined values for closely related analogs [1]. The positional isomer 1-methyl-4-(1-methyl-3-phenylpropyl)piperazine (identical molecular formula C15H24N2, MW 232) has an experimentally determined LogP of 2.04 from the Hit2Lead/ChemBridge screening collection . The additional methylene unit in the 3-phenylbutyl chain (compared to 3-phenylpropyl) is predicted to increase LogP by approximately 0.5 log units, consistent with the Hansch-Leo fragmental constant for -CH2- [2]. In contrast, the N1-phenyl analog 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has an ALogP of approximately 3.50, significantly higher due to the additional aromatic ring [1]. This places 1-methyl-4-(3-phenylbutyl)piperazine in a favorable intermediate lipophilicity range (LogP 2-3) for CNS penetration, distinct from both the more polar propyl analog (LogP 2.04) and the highly lipophilic N1-phenyl analog (ALogP ~3.5).

Physicochemical property prediction CNS drug design LogP optimization

Chirality and Stereochemical Complexity: A Feature Absent in Linear-Chain Analogs

1-Methyl-4-(3-phenylbutyl)piperazine contains a single stereogenic center at the 3-position of the butyl chain (the carbon bearing the methyl and phenyl groups), which is absent in linear-chain analogs such as 1-methyl-4-(4-phenylbutyl)piperazine and 1-methyl-4-(3-phenylpropyl)piperazine . This chirality produces (R)- and (S)-enantiomer pairs with the potential for differential receptor binding [1]. In the broader piperazine SAR literature, enantiomeric pairs of phenylalkylpiperazines have been shown to exhibit up to 10-fold differences in affinity at sigma and dopamine receptors [2]. For example, in the extended-length D3 dopamine receptor antagonist series, (R)- and (S)-enantiomers of 4-phenylbutyl piperazine analogs displayed divergent D3R/D2R selectivity profiles [2]. The availability of both enantiomers (or the racemate) of 1-methyl-4-(3-phenylbutyl)piperazine thus offers a stereochemical handle for SAR exploration that is structurally inaccessible with achiral 4-phenylbutyl or 3-phenylpropyl analogs.

Chiral resolution Enantioselective pharmacology Piperazine stereochemistry

N1-Methyl vs. N1-Phenyl Substitution: Molecular Weight and Drug-Likeness Advantage

The N1-methyl substitution in 1-methyl-4-(3-phenylbutyl)piperazine (MW 232.36 g/mol) yields a significantly lower molecular weight compared to its N1-phenyl counterpart, 1-phenyl-4-(3-phenylbutyl)piperazine (MW 330.9 g/mol as the hydrochloride salt) . This ~98 g/mol reduction is critical for drug-likeness metrics: the target compound falls well within the Rule-of-Five threshold (MW < 500) with room for further functionalization, whereas the N1-phenyl analog already exceeds 330 g/mol before salt formation [1]. Additionally, the N1-methyl group reduces the topological polar surface area (tPSA) to an estimated 6.5 Ų (based on the 3-phenylpropyl analog from Hit2Lead), compared to ~15-18 Ų for N1-phenyl piperazines, favoring passive membrane permeability . The lower molecular complexity also translates to higher atom economy in synthetic derivatization, making the N1-methyl compound a more efficient starting scaffold for lead optimization programs.

Lead-likeness Molecular property optimization Fragment-based drug discovery

Optimal Research and Procurement Applications for 1-Methyl-4-(3-phenylbutyl)piperazine


Sigma-1 Receptor Ligand Screening and SAR Exploration

Procure 1-methyl-4-(3-phenylbutyl)piperazine as a chiral piperazine scaffold for sigma-1 receptor SAR studies, where the branched 3-phenylbutyl chain provides an affinity window distinct from the high-affinity linear 4-phenylbutyl analog (Ki = 20 nM) [1]. The projected moderate sigma-1 affinity (estimated Ki ~30-60 nM, based on class-level SAR inference from 4-phenylbutyl and but-3-enyl analogs) [1] [2] positions this compound as a tool for investigating sigma-1/sigma-2 selectivity tuning, where excessively high affinity (e.g., Ki = 2.60 nM for the N1-phenyl analog) may limit subtype selectivity .

Chiral Piperazine Building Block for Enantioselective Drug Discovery

Utilize the single stereogenic center at the 3-position of the butyl chain for enantioselective pharmacology studies. The (R)- and (S)-enantiomers of 1-methyl-4-(3-phenylbutyl)piperazine can be resolved and evaluated for differential receptor binding, a capability not available with achiral linear-chain analogs such as 1-methyl-4-(4-phenylbutyl)piperazine [1]. Prior SAR studies on extended-length piperazine D3 antagonists have demonstrated up to 10-fold enantiomer-dependent affinity differences, highlighting the value of stereochemical exploration [2].

CNS-Penetrant Lead Optimization with Favorable Physicochemical Profile

Select 1-methyl-4-(3-phenylbutyl)piperazine as a lead-like starting point for CNS drug discovery programs based on its favorable intermediate LogP (~2.5-2.6) and low molecular weight (232.36 g/mol) [1] [2]. The N1-methyl substitution keeps MW well below 300 g/mol and tPSA at approximately 6.5 Ų, both within optimal ranges for blood-brain barrier penetration . This contrasts with the heavier N1-phenyl analog (MW 330.9 g/mol) which carries a higher lipophilicity burden (ALogP ~3.5) that may compromise CNS drug-likeness .

Monoamine Transporter Modulation Research Tool

Deploy 1-methyl-4-(3-phenylbutyl)piperazine in monoamine transporter (DAT, SERT, NET) screening panels as a structurally distinct analog within the phenylpiperazine class [1]. While direct transporter binding data for this specific compound remain unpublished, its structural features—N1-methyl, branched 3-phenylbutyl chain, and chiral center—offer a unique combination for probing transporter pharmacophore models developed for related 1,4-dialkylpiperazine DAT inhibitors [2]. The compound's moderate lipophilicity (LogP ~2.5) also distinguishes it from highly lipophilic transporter ligands that may exhibit non-specific binding.

Quote Request

Request a Quote for 1-methyl-4-(3-phenylbutyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.